1-[4-(2-Fluorophenyl)piperazin-1-yl]prop-2-en-1-one
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Overview
Description
1-[4-(2-Fluorophenyl)piperazin-1-yl]prop-2-en-1-one is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further connected to a prop-2-en-1-one moiety
Mechanism of Action
The exact biochemical pathways affected would depend on the specific targets of the compound. For example, if a compound acts on the dopaminergic system, it could affect pathways involved in mood regulation, reward, and motor control .
Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME), would depend on various factors such as the compound’s chemical structure, formulation, route of administration, and individual patient characteristics .
The compound’s action could result in changes at the molecular and cellular level, potentially influencing neuronal communication and leading to observable effects at the behavioral level .
Environmental factors such as temperature, pH, and the presence of other substances could potentially influence the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
1-[4-(2-Fluorophenyl)piperazin-1-yl]prop-2-en-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with nucleoside transporters, particularly ENT1 and ENT2, which are responsible for transporting nucleosides across cell membranes . These interactions can influence the uptake and distribution of nucleosides within cells, affecting cellular metabolism and function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the activity of certain enzymes involved in cell signaling, leading to alterations in gene expression and metabolic pathways . These changes can impact cell function, including cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. For instance, it has been reported to inhibit the activity of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair and cell survival . This inhibition can lead to increased DNA damage and cell death, particularly in cancer cells.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biochemical and cellular effects . Long-term exposure to this compound can result in sustained alterations in cellular function, including changes in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and cellular changes. For example, high doses of this compound have been associated with toxic effects, including liver and kidney damage . These findings highlight the importance of determining the appropriate dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it has been shown to affect the activity of enzymes involved in the metabolism of nucleosides, leading to changes in the levels of these metabolites within cells . These interactions can influence overall cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through nucleoside transporters, such as ENT1 and ENT2, and distributed to various cellular compartments . Its localization and accumulation within cells can affect its biochemical and cellular effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and nuclear proteins, influencing gene expression and cellular function .
Preparation Methods
The synthesis of 1-[4-(2-Fluorophenyl)piperazin-1-yl]prop-2-en-1-one typically involves the following steps:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form protected piperazines.
Aza-Michael addition: The protected diamines are then subjected to aza-Michael addition with sulfonium salts to yield the desired piperazine derivatives.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-[4-(2-Fluorophenyl)piperazin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Comparison with Similar Compounds
1-[4-(2-Fluorophenyl)piperazin-1-yl]prop-2-en-1-one can be compared with other similar compounds such as:
(E)-1-(4-(piperazin-1-yl)phenyl)-3-(3-(trifluoromethoxy)phenyl)prop-2-en-1-one: This compound has shown high activity in both HeLa and PC3 cell lines, making it an ideal candidate for anticancer research.
(S)-1-(4-(6-Chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl)piperazin-1-yl)prop-2-en-1-one: This compound is another piperazine derivative with potential therapeutic applications.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from those of other similar compounds.
Properties
IUPAC Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O/c1-2-13(17)16-9-7-15(8-10-16)12-6-4-3-5-11(12)14/h2-6H,1,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZAFKZDZEDQKPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCN(CC1)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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